![molecular formula C13H8BrN B14777522 2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
2-[2-(4-Bromophenyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Bromophenyl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-bromophenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethynyl]pyridine typically involves the coupling of 4-bromophenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Bromophenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, THF or DMF as solvents, and bases like triethylamine.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Formation of biaryl or diarylacetylene compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Bromophenyl)ethynyl]pyridine has several applications in scientific research:
Materials Science: Used in the development of molecular architectures and coordination networks on metal surfaces.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]pyridine in various applications involves its ability to form coordination complexes with metals and participate in coupling reactions. The molecular targets and pathways depend on the specific application, such as forming coordination networks on metal surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but different substitution pattern.
4-((Trimethylsilyl)ethynyl)pyridine: Contains a trimethylsilyl group instead of a bromophenyl group.
Uniqueness
2-[2-(4-Bromophenyl)ethynyl]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H8BrN |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C13H8BrN/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H |
InChI-Schlüssel |
OTGIBWZJRLCFKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


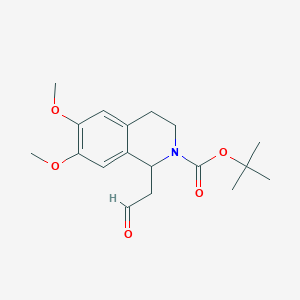
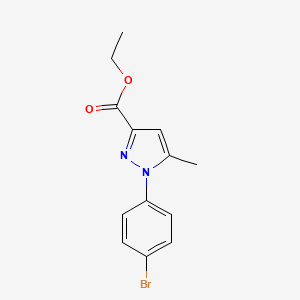
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
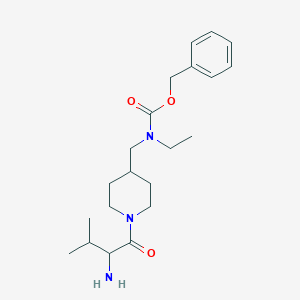
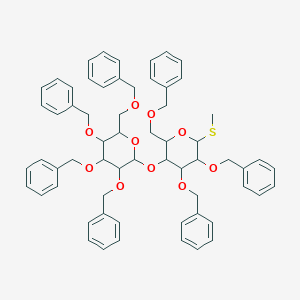
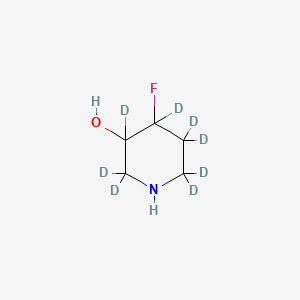
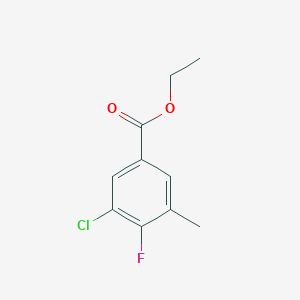
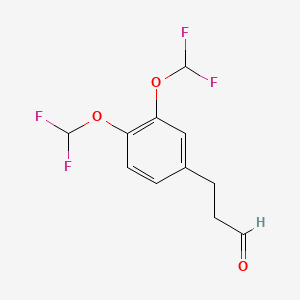
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
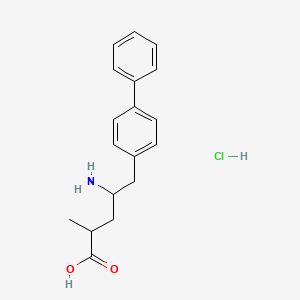
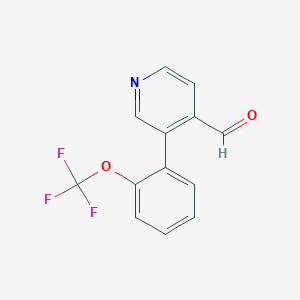
![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
